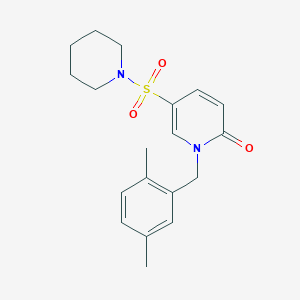

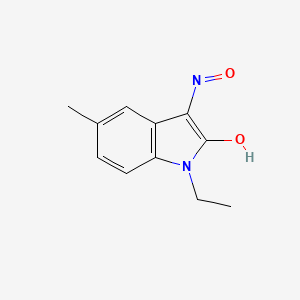

![molecular formula C13H13N3OS B2490798 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-23-8](/img/structure/B2490798.png)

2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimido[5,4-b]indol-4(5H)-one derivatives involves multi-step reactions, including the formation of alkynones followed by cyclocondensation to produce the heterocyclic system (Gupta et al., 2011). Another efficient approach for synthesizing these derivatives uses di-2-pyridyl thionocarbonate (DPT) for the preparation of key isothiocyanate compounds, avoiding the use of thiophosgene, a potential air pollutant. This method highlights an ecological approach to synthesizing indole derivatives with diverse structures (Barone & Catalfo, 2017).

Molecular Structure Analysis

The molecular structure of pyrimido[5,4-b]indol-4(5H)-one derivatives has been elucidated using various spectroscopic methods, including 1H NMR and mass spectrometry. These techniques confirm the structural composition and help in understanding the compound's framework (Barone & Catalfo, 2017).

Chemical Reactions and Properties

The chemical reactions involving pyrimido[5,4-b]indol-4(5H)-one derivatives are characterized by their reactivity towards different reagents. For instance, ethyl 3-aminoindole-2-carboxylates react with aryl isocyanates, aryl isothiocyanates, and cyanamides leading to various pyrimido[5,4-b]indole derivatives, showcasing the compound's versatility in forming different chemical structures (Shestakov et al., 2009).

Physical Properties Analysis

The physical properties of pyrimido[5,4-b]indol-4(5H)-one derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties can be influenced by the substituents on the heterocyclic framework and are determined using techniques like X-ray crystallography.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the possibility of undergoing various chemical transformations, are integral to understanding how these compounds can be utilized in synthetic pathways. Pyrimido[5,4-b]indol-4(5H)-one derivatives demonstrate a wide range of reactivities, making them suitable candidates for further functionalization and application in the synthesis of complex organic molecules.

For more in-depth exploration of the synthesis, molecular structure, and chemical properties of 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one and related derivatives, the following references provide detailed insights: (Gupta et al., 2011), (Barone & Catalfo, 2017), and (Shestakov et al., 2009).

Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one belongs to a class of chemicals that are intermediates in the synthesis of various heterocyclic compounds. Research in this area focuses on the development of novel synthetic routes and the exploration of the reactivity of related compounds to form diverse derivatives with potential biological activities.

One study describes the reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate with indole analogs, leading to the formation of pyrimido[1,2-a]indoles and pyrimido[2,3-b]indoles, which are structurally related to the target compound. These reactions highlight the versatility of indole derivatives in synthesizing complex heterocyclic systems, potentially including 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one derivatives (Kurihara et al., 1980).

Another research effort focused on the microwave-assisted synthesis of benzothiazole and pyrimidine derivatives, emphasizing the efficiency and environmental benefits of such methods. Although not directly related to the target compound, this study illustrates the broader context of heterocyclic chemistry in which 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one derivatives might be synthesized and explored (Bhoi et al., 2016).

Potential Biological Activities

The synthetic routes and chemical transformations of compounds similar to 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one often aim to discover new molecules with biological activities. Although specific studies on the biological evaluation of this compound were not found, research on related structures suggests a potential for discovering compounds with antimicrobial, anti-inflammatory, or antiviral properties.

For example, a study on the synthesis of 3-pyrazolyl-thiophene and thieno[2,3-d]pyrimidines reported compounds with potent anti-inflammatory, analgesic, and antimicrobial activities. These findings underscore the potential of exploring the biological activities of 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one derivatives (Hafez & El-Gazzar, 2008).

properties

IUPAC Name |

2-ethylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-3-18-13-15-10-8-6-4-5-7-9(8)14-11(10)12(17)16(13)2/h4-7,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQNMTRSGZUUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

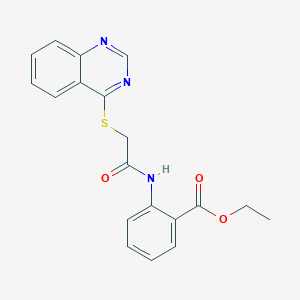

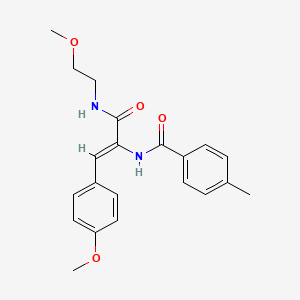

![[4-(benzylthio)-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2490715.png)

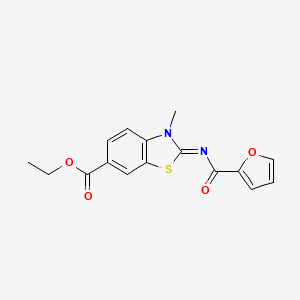

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)

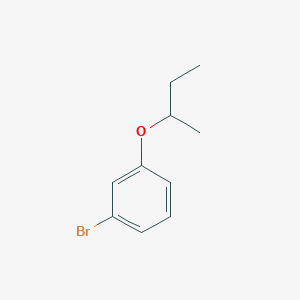

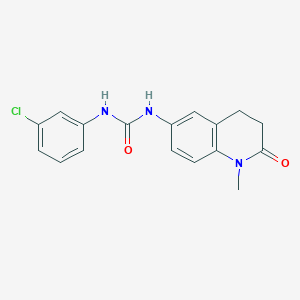

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)

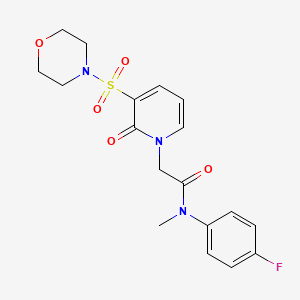

![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)